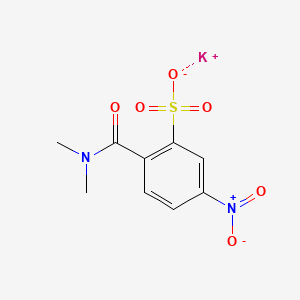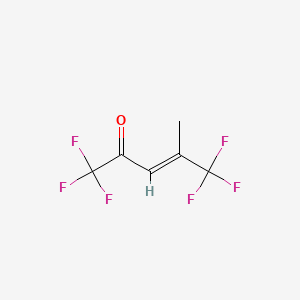
3-Penten-2-one, 1,1,1,5,5,5-hexafluoro-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,5,5,5-Hexafluoro-4-methylpent-3-en-2-one is an organic compound with the molecular formula C6H4F6O. It is a colorless liquid with a strong odor and is highly reactive, making it a strong electrophile. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale fluorination processes. These processes are designed to handle the reactivity of the compound and ensure safety and efficiency. The production involves the use of specialized reactors and equipment to control the reaction conditions and prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,5,5,5-Hexafluoro-4-methylpent-3-en-2-one undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and halides are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced products.
Substitution: Amides, esters, and other substituted products.
Scientific Research Applications
1,1,1,5,5,5-Hexafluoro-4-methylpent-3-en-2-one is widely used in scientific research due to its unique properties. It is employed in organic synthesis as a building block for the preparation of various fluorinated compounds. In biology, it is used as a reagent in the study of enzyme mechanisms and biochemical pathways. In medicine, it serves as a precursor for the synthesis of pharmaceuticals and diagnostic agents. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1,1,5,5,5-Hexafluoro-4-methylpent-3-en-2-one exerts its effects involves its strong electrophilic nature. The compound acts as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nucleophiles used.
Comparison with Similar Compounds
1,1,1,5,5,5-Hexafluoro-4-methylpent-3-en-2-one is unique due to its high fluorine content and reactivity. Similar compounds include:
Hexafluorobenzene: A highly fluorinated aromatic compound.
Perfluorooctanoic acid (PFOA): A perfluorinated carboxylic acid used in various industrial applications.
Trifluoromethanesulfonic acid: A strong acid used in organic synthesis.
These compounds share the characteristic of high fluorine content but differ in their chemical structures and applications.
Properties
CAS No. |
372-25-8 |
|---|---|
Molecular Formula |
C6H4F6O |
Molecular Weight |
206.09 g/mol |
IUPAC Name |
(E)-1,1,1,5,5,5-hexafluoro-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H4F6O/c1-3(5(7,8)9)2-4(13)6(10,11)12/h2H,1H3/b3-2+ |
InChI Key |
WRMWSVCCMDLQCJ-NSCUHMNNSA-N |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/C(F)(F)F |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



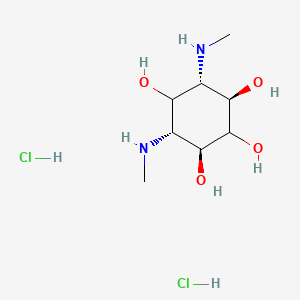


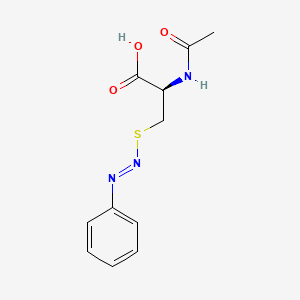

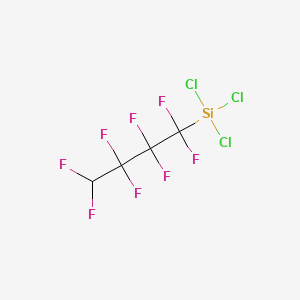
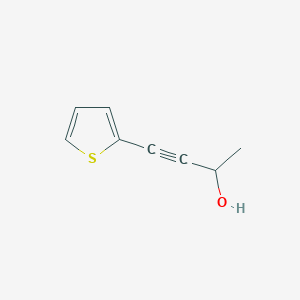

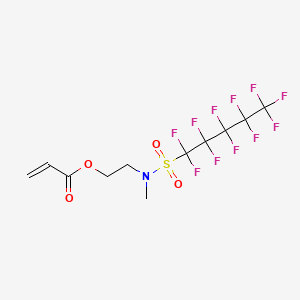
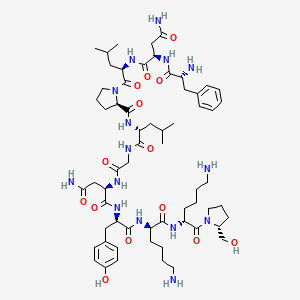
![11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B15289119.png)
